molecular formula C9H8BrF3 B12975129 2-(3-Bromopropyl)-1,3,5-trifluorobenzene

2-(3-Bromopropyl)-1,3,5-trifluorobenzene

Cat. No.: B12975129
M. Wt: 253.06 g/mol
InChI Key: WYZXGMGYLFEVPK-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1,3,5-trifluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group attached to a trifluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-1,3,5-trifluorobenzene typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Alkylation: The trifluorobenzene ring undergoes alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

    Bromination: The resulting alkylated product is then subjected to bromination using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-1,3,5-trifluorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alcohol, under suitable conditions.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromopropyl group or the trifluorobenzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amines or alcohols, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

2-(3-Bromopropyl)-1,3,5-trifluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-1,3,5-trifluorobenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The trifluorobenzene ring can undergo electrophilic aromatic substitution reactions, where the bromopropyl group acts as an electron-withdrawing group, influencing the reactivity of the ring.

    Nucleophilic Attack: The bromine atom in the bromopropyl group can be a site for nucleophilic attack, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromopropyl)-1,4-difluorobenzene
  • 2-(3-Bromopropyl)-1,2,4-trifluorobenzene
  • 2-(3-Bromopropyl)-1,3,4-trifluorobenzene

Uniqueness

2-(3-Bromopropyl)-1,3,5-trifluorobenzene is unique due to the specific positioning of the bromopropyl and trifluorobenzene groups. This arrangement influences its chemical reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8BrF3

Molecular Weight

253.06 g/mol

IUPAC Name

2-(3-bromopropyl)-1,3,5-trifluorobenzene

InChI

InChI=1S/C9H8BrF3/c10-3-1-2-7-8(12)4-6(11)5-9(7)13/h4-5H,1-3H2

InChI Key

WYZXGMGYLFEVPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCCBr)F)F

Origin of Product

United States

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